5,6-Dichloropyridine-2,3-diamine 5,6-Dichloropyridine-2,3-diamine
Brand Name: Vulcanchem
CAS No.: 97941-89-4
VCID: VC2454843
InChI: InChI=1S/C5H5Cl2N3/c6-2-1-3(8)5(9)10-4(2)7/h1H,8H2,(H2,9,10)
SMILES: C1=C(C(=NC(=C1Cl)Cl)N)N
Molecular Formula: C5H5Cl2N3
Molecular Weight: 178.02 g/mol

5,6-Dichloropyridine-2,3-diamine

CAS No.: 97941-89-4

Cat. No.: VC2454843

Molecular Formula: C5H5Cl2N3

Molecular Weight: 178.02 g/mol

* For research use only. Not for human or veterinary use.

5,6-Dichloropyridine-2,3-diamine - 97941-89-4

Specification

CAS No. 97941-89-4
Molecular Formula C5H5Cl2N3
Molecular Weight 178.02 g/mol
IUPAC Name 5,6-dichloropyridine-2,3-diamine
Standard InChI InChI=1S/C5H5Cl2N3/c6-2-1-3(8)5(9)10-4(2)7/h1H,8H2,(H2,9,10)
Standard InChI Key CHGCWQGIACIHHI-UHFFFAOYSA-N
SMILES C1=C(C(=NC(=C1Cl)Cl)N)N
Canonical SMILES C1=C(C(=NC(=C1Cl)Cl)N)N

Introduction

Chemical Identity and Structural Characteristics

5,6-Dichloropyridine-2,3-diamine is a crystalline compound belonging to the pyridine family of heterocyclic molecules. It is characterized by a pyridine core with two adjacent amino groups and two chlorine substituents.

Basic Identification

The compound is identified by several key parameters that uniquely define its chemical identity:

ParameterValue
CAS Registry Number97941-89-4
Molecular FormulaC₅H₅Cl₂N₃
Molecular Weight178.019 g/mol
SMILES NotationC1=C(C(=NC(=C1Cl)Cl)N)N
InChIInChI=1S/C5H5Cl2N3/c6-2-1-3(8)5(9)10-4(2)7/h1H,8H2,(H2,9,10)
InChIKeyCHGCWQGIACIHHI-UHFFFAOYSA-N

The CAS number 97941-89-4 serves as a unique identifier for this compound in chemical databases and literature .

Synonyms and Alternative Nomenclature

This compound is known by several synonyms in chemical literature and commercial catalogs:

  • 2,3-Diamino-5,6-dichloropyridine

  • 5,6-dichloro-pyridine-2,3-diyldiamine

  • 5,6-Dichlor-pyridin-2,3-diyldiamin

  • 5,6-Dichloro-2,3-pyridinediamine

  • 2,3-Pyridinediamine,5,6-dichloro

Structural Features

The molecular structure of 5,6-Dichloropyridine-2,3-diamine consists of a pyridine ring with two amino groups at the 2 and 3 positions and two chlorine atoms at the 5 and 6 positions. This arrangement of functional groups contributes to its chemical reactivity and potential applications in synthesis.

Physical and Chemical Properties

Understanding the physical and chemical properties of 5,6-Dichloropyridine-2,3-diamine is essential for its proper handling, storage, and application in research and synthesis.

Physical Properties

The physical properties of 5,6-Dichloropyridine-2,3-diamine provide insights into its behavior under various conditions:

PropertyValue
Physical StateCrystalline solid
Molecular Weight178.019 g/mol
Exact Mass176.986 g/mol
DensityNot Available
Melting PointNot Available
Boiling PointNot Available
Flash PointNot Available
Polar Surface Area (PSA)64.930
LogP2.7152

The LogP value of 2.7152 indicates moderate lipophilicity, suggesting a balance between water solubility and membrane permeability .

Spectroscopic and Analytical Properties

Spectroscopic data is valuable for compound identification and purity assessment:

Spectroscopic ParameterValue
Predicted CCS [M+H]⁺130.0 Ų
Predicted CCS [M+Na]⁺143.8 Ų
Predicted CCS [M+NH₄]⁺139.0 Ų
Predicted CCS [M+K]⁺137.2 Ų
Predicted CCS [M-H]⁻132.7 Ų
Predicted CCS [M+Na-2H]⁻137.2 Ų
Predicted CCS [M]⁺133.2 Ų
Predicted CCS [M]⁻133.2 Ų

These collision cross-section (CCS) values are useful for mass spectrometry-based identification and characterization of the compound .

Applications in Chemical Synthesis

5,6-Dichloropyridine-2,3-diamine serves as an important building block in various synthetic pathways, particularly in the preparation of complex heterocyclic systems.

Synthesis of Imidazopyridine Derivatives

One of the notable applications of 5,6-Dichloropyridine-2,3-diamine is in the synthesis of imidazopyridine derivatives, which have significant pharmacological potential. The related compound, 5-chloropyridine-2,3-diamine, has been used in the synthesis of 6-chloro-2-Aryl-1H-imidazo[4,5-b]pyridine derivatives, suggesting similar applications for the 5,6-dichloro analog .

These imidazopyridine derivatives have been investigated for various biological activities including:

  • Antidiabetic properties

  • Antioxidant effects

  • β-glucuronidase inhibition

General Synthetic Utility

The presence of two amino groups makes this compound a versatile precursor for the synthesis of:

  • Fused heterocyclic systems

  • Compounds with potential pharmacological activities

  • Novel materials with specialized properties

The reactivity of the amino groups, in combination with the electron-withdrawing effects of the chlorine substituents, creates a unique reactivity profile that can be exploited in various synthetic strategies.

ClassificationCode/Information
HS Code2933399090
DescriptionOther compounds containing an unfused pyridine ring in the structure
VAT17.0%
Tax rebate rate13.0%
MFN tariff6.5%
General tariff20.0%

These classifications are relevant for international trade and regulatory compliance .

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